Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide

Zinc finger inhibition PARP targeting Iodobenzamide anticancer mechanism

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide (CAS 767306-31-0, molecular formula C₁₄H₁₂IN₃O₃, molecular weight 397.17 g/mol) is a synthetic small molecule belonging to the hydrazone-hydrazide class of iodobenzamide derivatives. The compound incorporates three distinct functional domains: a furan ring connected through a hydrazone (—NH—N═CH—) linkage, a hydrazino-oxoethyl (—NH—CH₂—C(═O)—) spacer, and an ortho-iodobenzamide terminus.

Molecular Formula C14H12IN3O3
Molecular Weight 397.17 g/mol
CAS No. 767306-31-0
Cat. No. B12006345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide
CAS767306-31-0
Molecular FormulaC14H12IN3O3
Molecular Weight397.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CO2)I
InChIInChI=1S/C14H12IN3O3/c15-12-6-2-1-5-11(12)14(20)16-9-13(19)18-17-8-10-4-3-7-21-10/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+
InChIKeySFAXRLABDWQNKV-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide (CAS 767306-31-0): Chemical Identity and Compound Class Baseline for Scientific Procurement


N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide (CAS 767306-31-0, molecular formula C₁₄H₁₂IN₃O₃, molecular weight 397.17 g/mol) is a synthetic small molecule belonging to the hydrazone-hydrazide class of iodobenzamide derivatives . The compound incorporates three distinct functional domains: a furan ring connected through a hydrazone (—NH—N═CH—) linkage, a hydrazino-oxoethyl (—NH—CH₂—C(═O)—) spacer, and an ortho-iodobenzamide terminus [1]. It is supplied as a research-grade chemical by Sigma-Aldrich (product number L460699) as part of the AldrichCPR collection of rare and unique chemicals, with a typical catalog purity specification of ≥95% [2].

Why N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Within the iodobenzamide chemical space, structural variations produce sharply divergent biological profiles that preclude casual substitution. The target compound's furan-2-ylmethylene hydrazone moiety provides a distinct heterocyclic pharmacophore absent in simpler iodo-benzamide analogs such as 2-iodo-N-isopropylbenzamide or N-(furan-2-ylmethyl)-4-iodobenzamide . In the broader hydrazone-hydrazide class, the specific ortho-iodobenzamide terminus enables a unique zinc-finger-targeting mechanism reliant on nucleophilic iodide displacement by cysteine thiolates, a property that is abolished when the iodine is relocated (para- or meta-) or replaced by other halogens [1]. Furthermore, the hydrazino-oxoethyl (—NH—CH₂—C(═O)—) spacer linker introduces both hydrogen-bond donor/acceptor capacity and conformational flexibility that is absent in the shorter, directly linked N'-(2-furylmethylene)-2-iodobenzohydrazide (CAS 93418-04-3) comparators [2]. These structural distinctions translate into differential solubility, target engagement kinetics, and synthetic derivatization potential that render generic interchange scientifically invalid without side-by-side functional validation.

Quantitative Differentiation Evidence for N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide vs. Closest Analogs


Zinc-Finger Protein Targeting: Ortho-Iodobenzamide Domain Confers Unique Cysteine-Thiolate Reactivity Not Accessible to Para-Iodo or Non-Iodinated Analogs

The ortho-iodobenzamide motif present in this compound enables a covalent displacement mechanism by zinc-finger cysteine thiolates, a reactivity profile distinct from that of para-iodobenzamide analogs. The activated iodo-benzamide patent (US 2003/0187015 A1) establishes that to achieve zinc-finger disruption, the iodine atom must reside at the ortho position and requires an electron-withdrawing activating group; the target compound satisfies the ortho-iodo spatial requirement, whereas comparator compounds such as N-(furan-2-ylmethyl)-4-iodobenzamide (CAS 329209-85-0) place iodine at the para position, which sterically and electronically precludes the same thiol-displacement chemistry [1]. The patent further reports that representative 2-iodo-5-nitro-benzamide derivatives inhibit growth of human tumor and leukemia cell lines at low doses (exact IC₅₀ values compound-dependent), defining the class-level potency window [2].

Zinc finger inhibition PARP targeting Iodobenzamide anticancer mechanism

Furan-Hydrazine Pharmacophore: SARS-CoV-2 Mpro Inhibitory Potential of the Furan-2-ylmethylene Hydrazone Moiety at Low Micromolar Potency

The furan-2-ylmethylene hydrazone substructure embedded in CAS 767306-31-0 is directly shared with a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives that have been characterized as novel non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro). In a published study, the most potent furan-hydrazine derivatives achieved IC₅₀ values as low as 1.55 μM against Mpro in a biochemical FRET-based enzymatic assay, while simultaneously displaying low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK mammalian cell lines [1]. The target compound's hydrazino-oxoethyl extension may further modulate binding within the Mpro substrate-binding pocket compared to the simpler carbothioamide series, though direct head-to-head Mpro data for CAS 767306-31-0 are not yet published . In contrast, simpler iodobenzamide derivatives lacking the furan-hydrazine pharmacophore—such as 2-iodo-N-isopropylbenzamide and N-(furan-2-ylmethyl)-4-iodobenzamide—do not possess this Mpro-relevant structural motif, defining a pharmacophore-based differentiation route.

SARS-CoV-2 Mpro inhibitor Furan-hydrazone antiviral Non-peptidomimetic protease inhibitor

Hydrazino-Oxoethyl Spacer: Extended Linker Differentiates from Shorter N'-(2-Furylmethylene)-2-iodobenzohydrazide in Hydrogen-Bond Capacity and Derivatization Scope

CAS 767306-31-0 contains a hydrazino-oxoethyl (—NH—CH₂—C(═O)—) spacer that inserts an additional amide bond and methylene unit between the hydrazone and the 2-iodobenzamide core. The closest structural comparator, N'-(2-furylmethylene)-2-iodobenzohydrazide (CAS 93418-04-3), instead links the furan-hydrazone directly to the iodobenzamide via a single carbonyl (—C(═O)—NH—N═CH—), resulting in a molecular weight difference of ~57 g/mol (397.17 vs. 340.12 g/mol) and a reduction of one hydrogen-bond donor and acceptor pair [1]. The extended spacer in CAS 767306-31-0 provides greater conformational degrees of freedom (additional rotatable bond) and a secondary amide NH that can participate in target-protein hydrogen-bond networks. This structural distinction directly impacts synthetic derivatization strategies: the hydrazino-oxoethyl secondary amine serves as an orthogonal nucleophilic handle for further functionalization (e.g., acylation, alkylation, or conjugation to affinity tags) that is not available on the N'-acylhydrazone scaffold of CAS 93418-04-3 .

Hydrazone linker SAR Synthetic derivatization Hydrogen-bond donor capacity

Coxsackievirus B3 Antiviral Activity: Iodobenzohydrazide Class Demonstrates Potent Inhibition and Low Cytotoxicity with POM Conjugation Enhancement

A closely related class of iodobenzoyldiazenido-functionalized compounds was evaluated for antiviral activity against Coxsackievirus B3 (CVB3). The study demonstrated that several ortho-iodo and poly-iodo benzohydrazide derivatives exhibit potent inhibitory activity against CVB3 while maintaining low in vitro cytotoxicity against Hep-2 host cell lines [1]. Notably, covalent conjugation of iodobenzohydrazide moieties to hexamolybdate polyoxometalates (POMs) enhanced the molecular inhibitory efficiency, suggesting that the iodobenzohydrazide pharmacophore itself is the active antiviral principle [2]. CAS 767306-31-0, as an ortho-iodobenzamide derivative bearing a hydrazone functionality, is structurally aligned with the active components of this class, whereas non-hydrazide iodobenzamides lacking the hydrazone/hydrazide N—N linkage fall outside the antiviral SAR scope defined by this study.

Coxsackievirus B3 inhibition Iodobenzohydrazide antiviral Polyoxometalate conjugate

Procurement Profile: Single-Source Availability from Sigma-Aldrich AldrichCPR Collection and Purity Specification of ≥95%

CAS 767306-31-0 is distributed by Sigma-Aldrich as product L460699 within the AldrichCPR (Chemical Portfolio for Research) collection—a curated set of rare and unique chemicals provided explicitly for early discovery research without Sigma-Aldrich-collected analytical data . The product is offered in 10 mg unit size with a catalog purity specification of ≥95% (HPLC or equivalent) as listed by third-party resellers [1]. In contrast, structurally similar comparator compounds such as N'-(2-furylmethylene)-2-iodobenzohydrazide (CAS 93418-04-3) and 2-iodo-N-isopropylbenzamide (CAS 64141-92-0) are available from multiple vendors with full analytical characterization, making the target compound the more supply-constrained entity in a comparative procurement decision. This single-vendor AldrichCPR status means that batch-to-batch consistency depends on Sigma-Aldrich's internal quality processes rather than competitive market quality drivers, and the absence of vendor-collected analytical data places the burden of identity and purity verification on the purchaser .

Chemical procurement Rare chemical sourcing AldrichCPR collection

Iodine as a Heavy-Atom Probe: Ortho-Iodo Substituent Enables X-Ray Crystallographic Phasing and Spectroscopic Detection Not Possible with Chloro or Non-Halogenated Analogs

The single iodine atom at the ortho position provides an anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein-ligand co-crystallography, a capability that chloro-substituted analogs cannot match due to chlorine's significantly weaker anomalous signal at standard X-ray wavelengths (Cu Kα or synchrotron). The structurally closest chloro comparator, 2-Chloro-5-iodo-benzoic acid furan-2-ylmethylene-hydrazide (ortho-Cl, meta-I), introduces a mixed halogen profile that complicates phasing interpretation, whereas CAS 767306-31-0 provides a single, well-localized anomalous scatterer [1]. Additionally, the iodine atom can serve as an isomorphous replacement probe, enabling phase determination via single isomorphous replacement (SIR) when compared to non-iodinated benzamide analogs such as N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide (the de-iodo form, lacking CAS number but structurally implied) .

Heavy-atom derivatization X-ray crystallography phasing Iodo versus chloro comparison

Optimal Research and Procurement Application Scenarios for N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide


Antiviral Drug Discovery: Lead Identification for SARS-CoV-2 Mpro Inhibitor Programs

This compound serves as a structurally enabled starting point for medicinal chemistry campaigns targeting the SARS-CoV-2 main protease (Mpro). The furan-2-ylmethylene hydrazone pharmacophore embedded in CAS 767306-31-0 is directly shared with a published series of non-peptidomimetic Mpro inhibitors achieving IC₅₀ values as low as 1.55 μM with accompanying low cytotoxicity (CC₅₀ > 100 μM in Vero and MDCK cells) [1]. The hydrazino-oxoethyl linker provides a secondary amine handle for further SAR exploration (e.g., N-alkylation, acylation, or introduction of warhead groups) while the ortho-iodo substituent offers potential for radiolabeling (¹²⁵I/¹³¹I) to support target engagement studies . Procuring this compound over a simpler N'-acylhydrazone analog ensures retention of the extended linker that may probe deeper into the Mpro substrate-binding cleft.

Zinc-Finger Protein Chemical Biology: Probe Development for PARP and HIV Nucleocapsid Targeting

The ortho-iodobenzamide domain of CAS 767306-31-0 aligns with the mechanistic requirements defined in the activated iodo-benzamide patent family (US 2003/0187015 A1) for zinc-finger transcription factor disruption via covalent iodide displacement by cysteine thiolates [1]. This mechanism is highly relevant to PARP inhibition (sensitizing tumor cells to DNA-damaging agents) and to HIV nucleocapsid protein targeting (blocking viral RNA packaging). The compound's furan-hydrazone moiety further provides additional metal-coordination or hydrogen-bonding interactions with the zinc-finger binding pocket. Researchers should note that the patent's optimal compounds incorporate a nitro activating group; CAS 767306-31-0 lacks this nitro group but retains the critical ortho-iodo geometry and could serve as a non-nitrated comparator to assess the contribution of the electron-withdrawing group to potency .

Structural Biology: Heavy-Atom Derivatization for Experimental Phasing in Protein-Ligand Co-Crystallography

For structural biology laboratories conducting fragment-based drug discovery or co-crystallography studies, the single ortho-iodine atom in CAS 767306-31-0 provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) suitable for SAD or MAD experimental phasing [1]. This is a practical advantage over chloro-substituted analogs (f'' ≈ 0.7 e⁻ at Cu Kα) that require either higher-quality crystals or alternative phasing strategies. The compound is particularly valuable when soaked into pre-formed protein crystals where the furan-hydrazone moiety may bind to metal-containing active sites (e.g., zinc-dependent proteases or metalloenzymes), providing both structural information and anomalous phasing power from a single derivative .

Enterovirus Antiviral Screening: CVB3 and Broad-Spectrum Picornavirus Inhibitor Profiling

The iodobenzohydrazide chemotype has demonstrated class-level antiviral activity against Coxsackievirus B3, with multiple ortho-iodo and poly-iodo benzohydrazide derivatives exhibiting potent CVB3 inhibition and low cytotoxicity in Hep-2 host cells [1]. CAS 767306-31-0, containing both the ortho-iodobenzamide and the hydrazone N—N linkage identified as essential in this antiviral SAR, represents an unconjugated pharmacophore core suitable for CVB3 and potentially broader picornavirus screening panels. Its procurement enables side-by-side comparison with the published POM-conjugated derivatives to deconvolute the contribution of the iodobenzohydrazide warhead versus the polyoxometalate carrier to antiviral potency .

Quote Request

Request a Quote for N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.